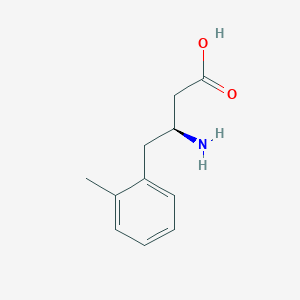
XantPhos Pd G4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XantPhos Pd G4: is a fourth-generation Buchwald precatalyst that combines the ligand XantPhos with a palladium center. This compound is known for its high stability and reactivity, making it a powerful ligand for classic cross-coupling reactions. It is bench-stable and soluble in most organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: XantPhos Pd G4 is synthesized by combining XantPhos with a palladium source under specific reaction conditions. The preparation involves the use of methanesulfonate as a non-coordinating anion, which enhances the stability and reactivity of the catalyst. The synthetic route typically includes the following steps:
Ligand Preparation: XantPhos is synthesized by reacting 9,9-dimethylxanthene with diphenylphosphine.
Complex Formation: The XantPhos ligand is then combined with a palladium source, such as palladium acetate, in the presence of methanesulfonic acid to form the this compound complex
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and high-throughput screening methods allows for efficient production and quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions: XantPhos Pd G4 is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organometallic reagents (such as boronic acids, stannanes, and zinc reagents), and bases (such as potassium carbonate and triethylamine). The reactions are typically carried out in organic solvents like toluene, tetrahydrofuran, or dimethylformamide under inert atmosphere conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: XantPhos Pd G4 is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its high reactivity and stability make it a preferred catalyst for complex molecule synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of complex molecular structures is valuable in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is employed in the large-scale production of fine chemicals, agrochemicals, and materials science applications. Its efficiency and reliability make it a valuable tool for various manufacturing processes .
Wirkmechanismus
The mechanism of action of XantPhos Pd G4 involves the formation of an active palladium species that facilitates cross-coupling reactions. The process typically includes the following steps:
- Oxidative Addition: The palladium center undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
- Transmetalation: The palladium-aryl complex reacts with an organometallic reagent, such as a boronic acid, to form a new palladium complex.
- Reductive Elimination: The new palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the active palladium species .
Vergleich Mit ähnlichen Verbindungen
- N-XantPhos Pd G4: Similar to XantPhos Pd G4 but with a methylated amino group on the biphenyl backbone, which prevents limitations found in earlier generations .
- XPhos Pd G4: Another fourth-generation Buchwald precatalyst with similar applications but different ligand structure .
- BrettPhos Pd G4: Known for its high reactivity and stability, used in similar cross-coupling reactions .
Uniqueness: this compound stands out due to its high stability, solubility in organic solvents, and versatility in various cross-coupling reactions. Its ability to form stable palladium complexes and facilitate efficient catalytic cycles makes it a valuable tool in both academic and industrial research .
Eigenschaften
Molekularformel |
C53H48NO4P2PdS+ |
|---|---|
Molekulargewicht |
963.4 g/mol |
IUPAC-Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI-Schlüssel |
ZLZQKYJCQDYFIA-UHFFFAOYSA-O |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)


![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)


![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)
